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Compound of Interest

Compound Name: Algestone

Cat. No.: B1665699

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of Algestone Acetophenide (molecular
formula C29H3604), a synthetic progestin. This document details its physicochemical
properties, mechanism of action through progesterone receptor signaling, and established
experimental protocols for its characterization. For comparative purposes, data on related
progestins are included where specific quantitative information for Algestone Acetophenide is
not readily available in published literature.

Physicochemical and Pharmacokinetic Properties

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a
synthetic pregnane steroid.[1][2] It is structurally derived from 17a-hydroxyprogesterone.[2]

Table 1: Physicochemical Properties of Algestone Acetophenide
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Property Value Reference(s)
Molecular Formula C29H3604 [3]
Molecular Weight 448.6 g/mol [3]
CAS Number 24356-94-3
White to Off-White Crystalline
Appearance
Powder
Melting Point 150-151 °C
Soluble in DMSO; Sparingly
Solubility soluble in Chloroform; Slightly
soluble in Methanol
LogP (Calculated) 4.6
Alphasone Acetophenide,
Deladroxone,
Synonyms ]
Dihydroxyprogesterone
Acetophenide, Droxone
Table 2: Pharmacokinetic Parameters
Parameter Value Reference(s)

Route of Administration

Intramuscular Injection

Elimination Half-life

~24 days

Primary Excretion Route

Feces

Mechanism of Action and Pharmacology

Algestone acetophenide is a potent progestin, acting as an agonist of the progesterone

receptor (PR). This interaction is the basis for its use as a long-acting injectable contraceptive,

often in combination with an estrogen like estradiol enanthate. It is reported to have a

progestogenic potency approximately 2 to 5 times that of progesterone in animal studies.
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Notably, it exhibits high selectivity with no significant androgenic, antiandrogenic, estrogenic, or
glucocorticoid activities.

Progesterone Receptor Signaling Pathway

The primary mechanism of action for Algestone acetophenide involves the classical nuclear
receptor signaling pathway:

e Ligand Binding: In its inactive state, the progesterone receptor (PR) is located in the
cytoplasm, complexed with heat shock proteins (HSPs). Algestone acetophenide, being
lipid-soluble, diffuses across the cell membrane and binds to the ligand-binding domain of
the PR.

» Conformational Change and Dimerization: Ligand binding induces a conformational change
in the PR, leading to the dissociation of HSPs. The activated receptors then form
homodimers.

¢ Nuclear Translocation: The PR dimer translocates into the nucleus.

e DNA Binding and Gene Transcription: Within the nucleus, the PR dimer binds to specific
DNA sequences known as Progesterone Response Elements (PRES) located in the
promoter regions of target genes.

e Modulation of Gene Expression: The receptor-DNA complex recruits co-activators and other
transcription factors, initiating the transcription of progesterone-responsive genes. This
alteration in gene expression mediates the physiological effects of the progestin.

Extracellular Space Cytoplasm Nucleus

; oRAA Nuclear Translocation Py
Al gestong Binding iation - Dimerizat tion PR-AA Dimer and DNA Binding PRE (DNA) Modul a"“",".
Acetophenide Complex Gene Transcription

PR-HSP Complex

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1665699?utm_src=pdf-body
https://www.benchchem.com/product/b1665699?utm_src=pdf-body
https://www.benchchem.com/product/b1665699?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Progesterone Receptor Signaling Pathway.

Experimental Protocols
Progesterone Receptor Competitive Binding Assay

Objective: To determine the in vitro binding affinity of Algestone acetophenide to the
progesterone receptor.

Methodology:
o Receptor Source Preparation:

o Prepare a cytosolic fraction from a tissue rich in progesterone receptors (e.g., estrogen-
primed rabbit uterus) or from a cell line overexpressing the human progesterone receptor.

o Homogenize the tissue or cells in a suitable buffer (e.g., Tris-EDTA buffer) and centrifuge
at high speed to obtain the cytosol (supernatant).

o Determine the protein concentration of the cytosol using a standard method (e.g., Bradford
assay).

o Competitive Binding Reaction:

o In a series of tubes, incubate a fixed amount of the receptor preparation with a constant
concentration of a radiolabeled progestin (e.g., [3H]-Progesterone or [2H]-ORG-2058).

o Add increasing concentrations of unlabeled Algestone acetophenide (the competitor).

o Include control tubes for total binding (radioligand and receptor only) and non-specific
binding (radioligand, receptor, and a large excess of unlabeled progesterone).

o Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
o Separation of Bound and Free Ligand:

o Add a dextran-coated charcoal suspension to each tube to adsorb the unbound
radioligand.
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o Incubate for a short period on ice and then centrifuge to pellet the charcoal.

o Quantification and Data Analysis:

o Measure the radioactivity in the supernatant (containing the receptor-bound radioligand)
using a liquid scintillation counter.

o Calculate the specific binding at each competitor concentration by subtracting the non-
specific binding from the total binding.

o Plot the percentage of specific binding against the log concentration of Algestone
acetophenide to generate a competition curve and determine the IC50 (the concentration
of the competitor that inhibits 50% of the specific binding).

o The relative binding affinity (RBA) can be calculated as: (IC50 of Progesterone / IC50 of
Algestone Acetophenide) x 100.

McPhail (Clauberg) Test for In Vivo Progestational
Activity

Objective: To assess the in vivo progestational potency of Algestone acetophenide.
Methodology:

e Animal Model: Use immature female rabbits (e.g., New Zealand White, ~1 kg).

» Estrogen Priming:

o Administer daily subcutaneous injections of estradiol benzoate (e.g., 5 p g/day ) for 6
consecutive days to induce endometrial proliferation.

e Progestin Treatment:

o Following the estrogen priming, administer daily subcutaneous or intramuscular injections
of Algestone acetophenide at various dose levels for 5 consecutive days.

o Include a vehicle control group and a positive control group treated with progesterone.
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» Tissue Collection and Histology:
o On the day after the final injection, euthanize the animals.

o Dissect the uteri, fix them in 10% neutral buffered formalin, embed in paraffin, section, and
stain with hematoxylin and eosin.

e Scoring and Data Analysis:

o Microscopically evaluate the degree of endometrial glandular proliferation and score it
according to the McPhail scale (0 to +4).

o Calculate the mean McPhail score for each treatment group.

o Determine the dose-response relationship and compare the potency of Algestone
acetophenide to that of progesterone.
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Caption: McPhail Test Experimental Workflow.

Chemical Synthesis Outline

The synthesis of Algestone acetophenide has been reported in the patent literature, with one
method starting from androstenedione.
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A Generalized Synthetic Scheme:

o Starting Material: Androstenedione cyanohydrin ketal.

e Elimination Reaction: Treatment with phosphoryl chloride (POCI3) in an alkaline medium.

o Grignard Reaction: Reaction with a methyl magnesium halide to introduce the acetyl group
precursor.

o Hydroxylation and Hydrolysis: Oxidation with potassium permanganate followed by acid
hydrolysis to yield a dihydroxy intermediate.

o Acetal Formation: Reaction of the dihydroxy intermediate with acetophenone in the presence
of an acid catalyst (e.g., phosphoric acid, sulfuric acid, or p-toluenesulfonic acid) to form the
final product, Algestone acetophenide.

 Purification: The crude product is typically purified by recrystallization.

This guide provides a foundational understanding of Algestone acetophenide for research and
development purposes. For specific applications, it is recommended to consult the primary
scientific and patent literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to Algestone
Acetophenide (C29H3604)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665699#molecular-formula-c29h3604-algestone-
acetophenide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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